molecular formula C10H11NO5 B3363108 3-(5-Methyl-2-nitrophenoxy)propanoic acid CAS No. 1016865-66-9

3-(5-Methyl-2-nitrophenoxy)propanoic acid

Cat. No. B3363108
CAS RN: 1016865-66-9
M. Wt: 225.2 g/mol
InChI Key: YPGHSCYRNRGHAJ-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-nitrophenoxy)propanoic acid, also known as MPP or MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of agriculture. MPPA is a herbicide that has been shown to be effective against a variety of weeds, making it a promising alternative to traditional herbicides.

Mechanism of Action

3-(5-Methyl-2-nitrophenoxy)propanoic acidA inhibits the activity of PPO by binding to the enzyme's active site. This prevents the enzyme from catalyzing the conversion of protoporphyrinogen to protoporphyrin, which is a key step in the synthesis of chlorophyll. As a result, the plant is unable to produce chlorophyll and eventually dies.
Biochemical and Physiological Effects:
3-(5-Methyl-2-nitrophenoxy)propanoic acidA has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting PPO, 3-(5-Methyl-2-nitrophenoxy)propanoic acidA also disrupts the synthesis of other important pigments such as carotenoids and anthocyanins. This can lead to a reduction in the plant's ability to protect itself from environmental stressors such as UV radiation and herbivores.

Advantages and Limitations for Lab Experiments

3-(5-Methyl-2-nitrophenoxy)propanoic acidA has a number of advantages as a herbicide, including its broad-spectrum activity and low toxicity to humans and animals. However, it also has some limitations, such as its tendency to persist in the environment and its potential to cause phytotoxicity in some crops.

Future Directions

There are a number of potential future directions for research on 3-(5-Methyl-2-nitrophenoxy)propanoic acidA. One area of interest is the development of new formulations that can improve the herbicide's efficacy and reduce its environmental impact. Another area of interest is the study of 3-(5-Methyl-2-nitrophenoxy)propanoic acidA's effects on non-target organisms, such as beneficial insects and soil microorganisms. Finally, there is also potential for the development of new herbicides based on the structure of 3-(5-Methyl-2-nitrophenoxy)propanoic acidA, which could lead to the discovery of new compounds with improved activity and selectivity.

Scientific Research Applications

3-(5-Methyl-2-nitrophenoxy)propanoic acidA has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including grasses, broadleaves, and sedges. 3-(5-Methyl-2-nitrophenoxy)propanoic acidA works by inhibiting the activity of an enzyme called protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll. Without chlorophyll, plants are unable to perform photosynthesis and eventually die.

properties

IUPAC Name

3-(5-methyl-2-nitrophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-7-2-3-8(11(14)15)9(6-7)16-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGHSCYRNRGHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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